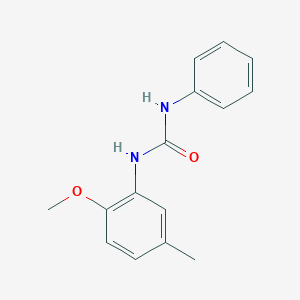![molecular formula C17H17N5OS B5730172 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5730172.png)
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide, also known as BTTA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BTTA is a tetrazole-based compound that has been synthesized and studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase and topoisomerase, which are involved in cellular processes such as DNA replication and cell division. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In cardiovascular disease research, this compound has been shown to reduce blood pressure, improve endothelial function, and inhibit platelet aggregation. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide is its high purity and stability, which makes it suitable for use in lab experiments. However, one limitation is that this compound is not readily available commercially and must be synthesized in the lab, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide. One direction is to further investigate its potential therapeutic applications in cancer treatment, cardiovascular disease, and neurodegenerative disorders. Another direction is to study the mechanisms of action of this compound in more detail to better understand how it exerts its effects. Additionally, further optimization of the synthesis of this compound may make it more accessible for use in lab experiments and potential clinical applications.
Métodos De Síntesis
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide can be synthesized through a multistep process that involves the reaction of benzylamine with thiosemicarbazide to form 1-benzyl-1H-tetrazol-5-thiol. This intermediate is then reacted with N-methyl-N-phenylacetyl chloride to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer treatment, cardiovascular disease, and neurodegenerative disorders. In cancer research, this compound has been shown to have anti-tumor activity in vitro and in vivo. This compound has also been studied as a potential therapy for cardiovascular disease due to its ability to reduce blood pressure and improve vascular function. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects and may be a potential therapy for diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(1-benzyltetrazol-5-yl)sulfanyl-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-21(15-10-6-3-7-11-15)16(23)13-24-17-18-19-20-22(17)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLLUJHAKAYPJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=NN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5730089.png)
![2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730092.png)


![N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5730110.png)
![methyl 4-ethyl-5-methyl-2-[(trichloroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5730119.png)
![1-[4-(4-bromophenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5730125.png)

![4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5730147.png)
![[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5730151.png)
![N-(3-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5730153.png)

![methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730162.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5730174.png)